
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group, a piperidine ring, and a pyrrolidinone core. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural and synthetic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound often utilize catalytic hydrogenation and other transition-metal-catalyzed reactions. For example, the use of cobalt, ruthenium, and nickel-based nanocatalysts has been reported for the hydrogenation of pyridine derivatives .
化学反应分析
Types of Reactions
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Catalysts such as palladium and nickel are also frequently used .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .
科学研究应用
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in its binding mode and biological activity .
相似化合物的比较
Similar Compounds
Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
4-Phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of both a phenyl group and a piperidine ring, which contribute to its distinct chemical and biological properties. The combination of these structural features allows for greater exploration of the pharmacophore space and increased three-dimensional coverage due to the non-planarity of the ring .
属性
CAS 编号 |
62836-27-5 |
|---|---|
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC 名称 |
4-phenyl-3-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-15-14(16(20)18-9-5-2-6-10-18)13(11-17-15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,19) |
InChI 键 |
SAIIDPYPECJGQS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2C(CNC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


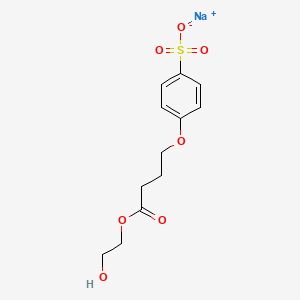
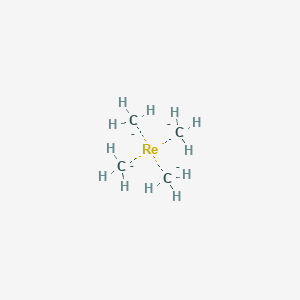
![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


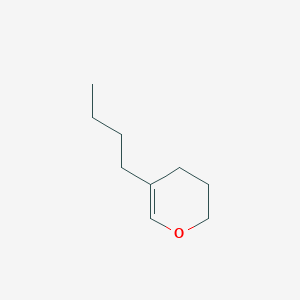
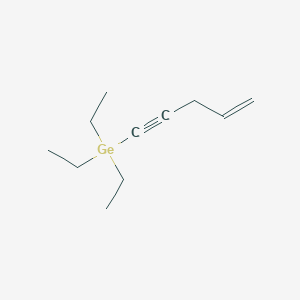
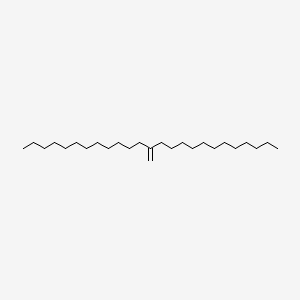
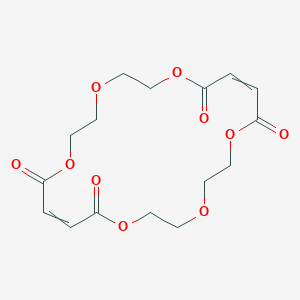
![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

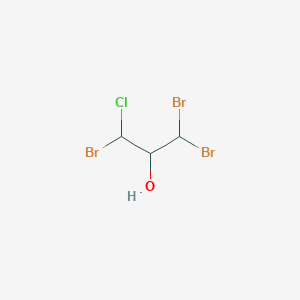
![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

